2-amino-4H-chromene-3-carbonitrile
Overview
Description
Synthesis Analysis
2-Amino-4H-chromene-3-carbonitriles have been synthesized through multiple approaches, including one-pot multicomponent reactions, organocatalyzed synthesis, and electrocatalytic multicomponent assembling. For instance, Sharma et al. (2015) synthesized a closely related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, through a one-pot multicomponent reaction, highlighting the efficiency of this method in achieving excellent yields (Sharma et al., 2015). Additionally, Vafajoo et al. (2014) reported the synthesis of 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives through an electrocatalytic process, demonstrating a mild and efficient procedure (Vafajoo et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-amino-4H-chromene-3-carbonitriles has been extensively studied through X-ray diffraction techniques. Sharma et al. (2015) provided detailed insights into the crystal structure of a derivative, revealing monoclinic crystals stabilized by various hydrogen bonds and π···π interactions (Sharma et al., 2015). Such structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions and Properties
2-Amino-4H-chromene-3-carbonitriles participate in various chemical reactions, including catalyst-tuned reactions and multicomponent reactions. Yin et al. (2013) described the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes and 2-amino-4H-chromene-3-carbonitriles, showcasing the compound's versatility in organic synthesis (Yin et al., 2013).
Physical Properties Analysis
The physical properties of 2-amino-4H-chromene-3-carbonitriles, including their crystal structures and phase behaviors, have been characterized. Studies have revealed that these compounds crystallize in various space groups, exhibiting diverse morphologies and solid-state properties, which are influenced by the specific substituents on the chromene ring.
Chemical Properties Analysis
The chemical properties of 2-amino-4H-chromene-3-carbonitriles, such as reactivity, electrophilic and nucleophilic sites, and potential for forming hydrogen bonds, are dictated by their molecular structure. Sridevi et al. (2012) performed a comprehensive analysis of the vibrational, electronic, NMR, and reactivity aspects of 2-amino-4H-chromene-3-carbonitrile, providing insights into its high reactivity and nonlinear optical activity (Sridevi et al., 2012).
Scientific Research Applications
Enantioselective Synthesis 2-Amino-4H-chromene-3-carbonitriles are synthesized using enantioselective conjugate addition. This synthesis yields medicinally significant derivatives with moderate to good enantioselectivities and yields (Koz et al., 2016).
Electrocatalytic Multicomponent Assembling An electrocatalytic multicomponent chain transformation assembles 2-amino-4H-chromene-3-carbonitrile derivatives in excellent yields, highlighting their efficient synthesis under mild conditions (Vafajoo et al., 2014).
Simple Synthesis in Water Medium A simple and efficient synthesis method for substituted 2-amino-4H-chromene-3-carbonitriles has been developed using a one-pot, three-component reaction in the presence of sodium carbonate solution (Thanh et al., 2018).
Catalyst-Tuned Selective Synthesis Selective synthesis of cyano-functionalized 2-aryl-4H-chromenes and 2-amino-4H-chromene-3-carbonitriles is achieved by adjusting catalysts, demonstrating the versatility of this compound in organic synthesis (Yin et al., 2013).
Organocatalyzed Synthesis Organocatalytic methods have been employed to synthesize 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, indicating the potential for enantioselective synthesis in medicinal chemistry applications (Ding & Zhao, 2010).
Green Chemistry Approach The synthesis of substituted chromenes using Rochelle salt as a novel green catalyst showcases the application of 2-amino-4H-chromene-3-carbonitriles in eco-friendly chemical processes (El-Maghraby, 2014).
Crystal Structure Analysis X-ray diffraction techniques have been used to determine the crystal structures of certain 2-amino-4H-chromene-3-carbonitrile compounds, contributing to the understanding of their physical and chemical properties (Sharma et al., 2015).
Antimicrobial Activity Some derivatives of 2-amino-4H-chromene-3-carbonitrile have been shown to exhibit antimicrobial effects against pathogenic strains, suggesting their potential use in developing new antibacterial drugs (Moshafi et al., 2016).
Electrochemical Sensor Applications 2-Amino-4H-chromene-3-carbonitrile has been used in the development of a novel electrochemical sensor for hydrazine, highlighting its potential application in environmental monitoring and diagnostics (Taei et al., 2017).
Future Directions
properties
IUPAC Name |
2-amino-4H-chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJFGBZDIJBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4H-chromene-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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